molecular formula C8H5Cl2N B1589432 5,7-dichloro-1H-indole CAS No. 4792-72-7

5,7-dichloro-1H-indole

Cat. No.: B1589432
CAS No.: 4792-72-7
M. Wt: 186.03 g/mol
InChI Key: RKGKZFMRYKCMEJ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of chlorine atoms at the 5 and 7 positions of the indole ring enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

5,7-Dichloro-1H-indole, a derivative of indole, is known to have significant biological activity. Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

It is known that indole derivatives can interact with their targets, leading to various biological effects . Therefore, it can be inferred that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have a variety of effects at the molecular and cellular level.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1H-indole can be achieved through various methods. One common approach involves the chlorination of 1H-indole at the 5 and 7 positions. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 5,7-dichloro-2-nitroaniline, followed by reduction and cyclization to form the indole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: 5,7-Dichloro-3-substituted indoles.

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1H-indole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This positioning can enhance its potential as a pharmacophore in drug design and development .

Properties

IUPAC Name

5,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKZFMRYKCMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459032
Record name 5,7-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-72-7
Record name 5,7-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 5,7-dichloroindole derivatives in plant biology?

A1: Research has shown that derivatives of 5,7-dichloroindole, specifically 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl2-2-IPA), exhibit interesting effects on plant growth. The (S)-(+)-enantiomer of 5,7-Cl2-2-IPA displays weak auxin activity, meaning it can mimic the effects of the plant hormone auxin, which regulates growth and development. Conversely, the (R)-(−)-enantiomer acts as an antiauxin, inhibiting the effects of auxin. [] This discovery suggests that modifications to the 5,7-dichloroindole structure can lead to compounds with potential applications in regulating plant growth.

Q2: How does the structure of 5,7-dichloroindole derivatives relate to their antiauxin activity?

A2: Studies comparing 5,7-Cl2-2-IPA with another antiauxin, 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl2-IIBA), shed light on structure-activity relationships. The presence of an (R)-methyl group in 5,7-Cl2-IIBA appears crucial for its potent antiauxin activity. [] This suggests that specific stereochemical features within the molecule dictate its interaction with biological targets involved in auxin signaling pathways.

Q3: Can 5,7-dichloroindole be used as a starting material for synthesizing more complex indole derivatives?

A3: Yes, 5,7-dichloroindole serves as a versatile building block for synthesizing diverse indole compounds. Researchers have developed efficient synthetic routes, such as a three-step process utilizing palladium-catalyzed reactions. This method allows for the sequential introduction of various substituents at specific positions on the indole ring system, enabling the creation of a library of 2,5,7-trisubstituted indoles. [] These diverse derivatives hold potential for various applications, including pharmaceutical development.

Q4: Are there any studies investigating the binding interactions of 5,7-dichloroindole derivatives with specific enzymes?

A4: While limited information is available specifically on 5,7-dichloroindole, research has explored the interaction of a closely related derivative, 3-(carboxymethyl)-5,7-dichloro-1H-indole-2-carboxylic acid, with Trypanosoma cruzi farnesyl pyrophosphate synthase (TcFPPS). [] This enzyme plays a crucial role in the parasite's isoprenoid biosynthesis pathway. While the specific details of the binding interaction are not elaborated upon in the abstract, this research highlights the potential of 5,7-dichloroindole derivatives as starting points for developing new antiparasitic drugs.

Q5: Is there structural information available for 5,7-dichloroindole or its derivatives?

A5: Yes, structural data is available for 5,7-dichloro-1H-indole-2,3-dione, a derivative of 5,7-dichloroindole. X-ray crystallography studies revealed that this compound exists as a nearly planar molecule in its solid state. Interestingly, it forms dimers through hydrogen bonding interactions involving the nitrogen and oxygen atoms. [] Such structural insights are valuable for understanding the physical and chemical properties of these compounds and can guide further research on their interactions with biological systems.

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